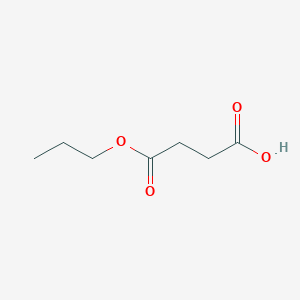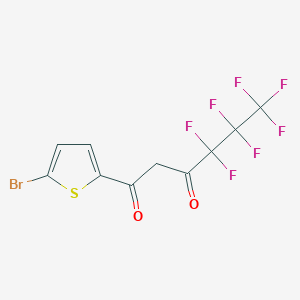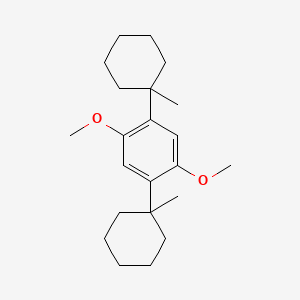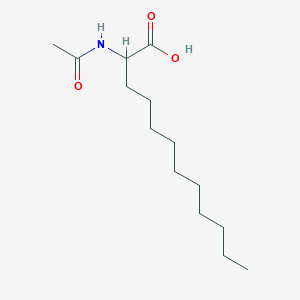
2-(Acetylamino)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of an acetylamino group attached to the dodecanoic acid chain.
Métodos De Preparación
The synthesis of 2-(Acetylamino)dodecanoic acid typically involves the acetylation of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(Acetylamino)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Acetylamino)dodecanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic chemistry.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)dodecanoic acid involves its interaction with cellular membranes and proteins. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . The compound may also inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
2-(Acetylamino)dodecanoic acid can be compared with other similar compounds, such as:
Lauric acid (dodecanoic acid): The parent compound, which lacks the acetylamino group and has different chemical properties.
N-acetylglycine: Another N-acyl-alpha amino acid with a shorter carbon chain.
N-acetylcysteine: A compound with a similar acetylamino group but different biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
5440-47-1 |
|---|---|
Fórmula molecular |
C14H27NO3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
2-acetamidododecanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-3-4-5-6-7-8-9-10-11-13(14(17)18)15-12(2)16/h13H,3-11H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
ZNZSRMPKAXHGNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
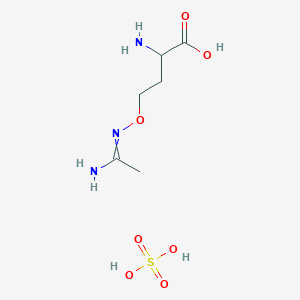
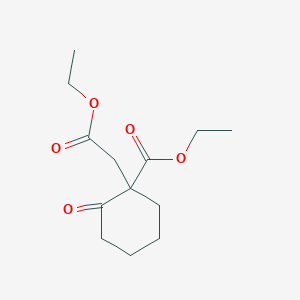
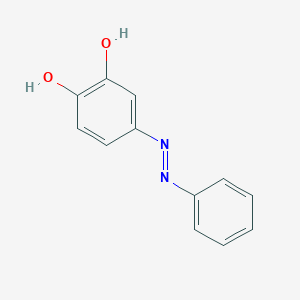
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
